6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde is an organic compound featuring a trifluorobenzaldehyde core with a 1,3-dioxolane ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The trifluorobenzaldehyde core can be introduced through various methods, including the use of trifluoromethylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
Oxidation: Formation of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzoic acid.
Reduction: Formation of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde exerts its effects depends on the specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Dioxolan-2-yl)-3-hexyne-1-ol: Another compound featuring a 1,3-dioxolane ring, but with different functional groups.
1,3-Dioxane derivatives: Compounds with a similar ring structure but different substituents.
Uniqueness
6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the trifluorobenzaldehyde core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H7F3O3 |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
6-(1,3-dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde |
InChI |
InChI=1S/C10H7F3O3/c11-7-3-5(10-15-1-2-16-10)6(4-14)8(12)9(7)13/h3-4,10H,1-2H2 |
InChI Key |
LJZRBQIGVBVGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C(=C2C=O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.